Cas no 2613384-63-5 (tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

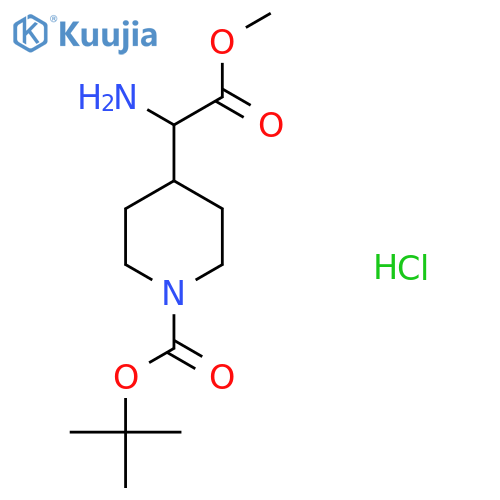

2613384-63-5 structure

商品名:tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride

- Z4924614590

- 2613384-63-5

- EN300-12467376

-

- インチ: 1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4;/h9-10H,5-8,14H2,1-4H3;1H

- InChIKey: ADKICUNGKVPZID-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C(C)(C)C)C(N1CCC(C(C(=O)OC)N)CC1)=O

計算された属性

- せいみつぶんしりょう: 308.1502850g/mol

- どういたいしつりょう: 308.1502850g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 330

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.9Ų

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12467376-0.5g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 0.5g |

$164.0 | 2025-02-21 | |

| Enamine | EN300-12467376-0.05g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 0.05g |

$49.0 | 2025-02-21 | |

| Enamine | EN300-12467376-0.25g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 0.25g |

$104.0 | 2025-02-21 | |

| Enamine | EN300-12467376-5.0g |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 5.0g |

$650.0 | 2025-02-21 | |

| Aaron | AR028AHP-100mg |

tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |

2613384-63-5 | 95% | 100mg |

$124.00 | 2025-03-11 | |

| Enamine | EN300-12467376-500mg |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 500mg |

$164.0 | 2023-10-02 | |

| Enamine | EN300-12467376-1000mg |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 1000mg |

$210.0 | 2023-10-02 | |

| Aaron | AR028AHP-50mg |

tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |

2613384-63-5 | 95% | 50mg |

$93.00 | 2025-03-11 | |

| Enamine | EN300-12467376-50mg |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride |

2613384-63-5 | 95.0% | 50mg |

$49.0 | 2023-10-02 | |

| Aaron | AR028AHP-250mg |

tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride |

2613384-63-5 | 95% | 250mg |

$168.00 | 2025-02-15 |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2613384-63-5 (tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 42464-96-0(NNMTi)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬